1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid
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Overview
Description
1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound featuring a cyclopentane ring substituted with a carboxylic acid group and an aminoethyl group linked to a dimethylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the cyclopentane ring and introduce the carboxylic acid group through oxidation reactions. The aminoethyl group can be introduced via nucleophilic substitution reactions, followed by the attachment of the dimethylpyrazole moiety through condensation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield esters or amides, while substitution reactions may introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-[2-Amino-1-(1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid: Lacks the dimethyl substitution on the pyrazole ring.
1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid: Has a different substitution pattern on the pyrazole ring.
1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclohexane-1-carboxylic acid: Features a cyclohexane ring instead of a cyclopentane ring
Uniqueness: 1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups.
Properties
Molecular Formula |
C13H21N3O2 |
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Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-[2-amino-1-(2,4-dimethylpyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H21N3O2/c1-9-8-15-16(2)11(9)10(7-14)13(12(17)18)5-3-4-6-13/h8,10H,3-7,14H2,1-2H3,(H,17,18) |
InChI Key |
QIEXIIXDZATDLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C(CN)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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